molecular formula C10H12N4O5 B12923791 N,N'-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide CAS No. 873376-13-7

N,N'-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide

Cat. No.: B12923791
CAS No.: 873376-13-7
M. Wt: 268.23 g/mol
InChI Key: XDHPKUOGEKTXQM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate amines with acylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide has several scientific research applications:

Comparison with Similar Compounds

N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide can be compared with other pyrimidine derivatives such as:

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine: Known for its use in pharmaceuticals.

    1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine: Used in the synthesis of various organic compounds.

    2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Studied for its biological activities.

The uniqueness of N,N’-(1-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)diacetamide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

873376-13-7

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

N-(6-acetamido-3-acetyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C10H12N4O5/c1-4(15)11-7-8(12-5(2)16)13-10(19)14(6(3)17)9(7)18/h1-3H3,(H,11,15)(H,12,16)(H,13,19)

InChI Key

XDHPKUOGEKTXQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C(=O)C)NC(=O)C

Origin of Product

United States

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